molecular formula C23H16FN3O3S B2543962 N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide CAS No. 921532-86-7

N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide

Cat. No.: B2543962
CAS No.: 921532-86-7
M. Wt: 433.46
InChI Key: BZPHWFYGDWLNCT-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide is a novel synthetic compound designed for advanced research applications in medicinal chemistry and drug discovery. This complex molecule features a benzofuran core linked to a fluorobenzothiazole unit via a carboxamide bridge, a structural motif common in the development of pharmacologically active agents. Compounds with this specific architecture are frequently investigated for their potential cytotoxic and anticancer properties. Research on analogous structures, such as sulfonamide-linked thiazolyl compounds, has demonstrated significant activity against human cancer cell lines, including breast cancer (MCF-7), suggesting this compound may serve as a valuable scaffold in oncology research . Its mechanism of action is anticipated to involve targeted interactions with cellular proteins or enzymes. Furthermore, the structural similarity to other heterocyclic compounds indicates potential utility as a negative allosteric modulator for certain receptor channels, making it a candidate for neuropharmacological studies . As a sophisticated chemical tool, it is ideal for probing biological pathways, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. This product is provided for non-human research use only. It is not intended for diagnostic or therapeutic applications. HANDLING NOTES: For research purposes only. Not for human or veterinary use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O3S/c1-29-17-9-4-6-14-12-18(30-21(14)17)22(28)27(13-15-7-2-3-11-25-15)23-26-20-16(24)8-5-10-19(20)31-23/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPHWFYGDWLNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities , particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C19H18FN3O3SC_{19}H_{18}FN_{3}O_{3}S, with a molecular weight of approximately 433.5 g/mol. The compound features a benzothiazole core, which is known for its diverse biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H18FN3O3SC_{19}H_{18}FN_{3}O_{3}S
Molecular Weight433.5 g/mol
CAS Number921532-86-7
Chemical ClassBenzothiazole Derivative

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit critical signaling pathways involved in cell proliferation and survival. Specifically, it may target the AKT and ERK pathways, leading to apoptosis in cancer cells.
  • Case Studies :
    • A study on benzothiazole derivatives demonstrated that certain analogs exhibited GI50 values as low as 0.4 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
    • Another investigation reported that derivatives similar to this compound showed significant inhibition of cell migration and decreased levels of inflammatory cytokines such as IL-6 and TNF-α .

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives are also noteworthy. The compound may exert its effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Research Findings :
    • Studies have shown that benzothiazole derivatives can reduce inflammation markers and promote apoptosis in inflammatory conditions.
    • The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for diseases characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison of Biological Activities

CompoundAnticancer Activity (GI50 µM)Anti-inflammatory Activity
This compoundTBDTBD
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine0.57 (MCF-7)Significant
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesTBDCOX inhibitory

Note: TBD = To Be Determined

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related molecules can be analyzed through substituent effects, synthetic pathways, and molecular properties. Below is a detailed comparison based on evidence from the provided sources:

Structural Analogues from

The benzothiazole-3-carboxamide derivatives synthesized in share a common scaffold but differ in substituents and heterocyclic appendages. Key comparisons include:

Compound Substituents Yield Molecular Weight Key Features
N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide 4-fluorobenzo[d]thiazol, pyridin-2-ylmethyl N/A ~453.4 (calculated) Benzofuran core, dual carboxamide linkages, methoxy group
4g () 4-chlorophenyl, thiazolidin-4-one 70% ~393.9 (C18H14ClN3O2S2) Chlorophenyl substitution, thiazolidinone ring
4h () 2,6-difluorophenyl, thiazolidin-4-one 60% ~395.9 (C17H12F2N2O2S2) Difluoro substitution, lower steric hindrance
4i () 2-chloro-6-fluorophenyl, thiazolidin-4-one 37% ~412.3 (C17H11ClF N2O2S2) Mixed halogen substitution, reduced yield due to steric/electronic effects
  • Substituent Impact : The target compound’s 4-fluorobenzo[d]thiazol group may enhance metabolic stability compared to chlorophenyl or difluorophenyl groups in 4g and 4h. Fluorine’s electronegativity and small atomic radius often improve bioavailability .

Functional Analogues from

The compound in (C18H17N3O4S, MW 371.4) shares a furan-carboxamide backbone but lacks the benzofuran and pyridinylmethyl groups. Key differences include:

  • Methoxy vs. Benzylamino Groups: The target compound’s 7-methoxy group on benzofuran may enhance lipophilicity compared to the 3-methoxybenzylamino group in ’s compound.

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Fluorine substitution on the benzothiazole (as in the target compound) is a strategic choice to balance electronic effects and metabolic resistance, contrasting with chlorinated analogs (e.g., 4g, 4j) that may exhibit higher toxicity .
  • The pyridinylmethyl group’s role in modulating pharmacokinetics warrants further investigation, as similar groups in compounds show varied bioactivity profiles .

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